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Compound of Interest

Compound Name: N-Isopropylbenzylamine

Cat. No.: B094796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N-Isopropylbenzylamine, a secondary amine of significant interest in synthetic chemistry and

forensic analysis. This document presents its characteristic Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental

protocols and a logical workflow for its identification.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for N-
Isopropylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-Isopropylbenzylamine
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.10 - 7.50 Multiplet 5H -
Aromatic protons

(C₆H₅)

3.770 Singlet 2H -
Methylene

protons (-CH₂-)

2.838 Septet 1H 6.2
Methine proton (-

CH-)

1.088 Doublet 6H 6.2
Methyl protons (-

CH(CH₃)₂)

1.25 Singlet 1H -
Amine proton (-

NH-)

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Isopropylbenzylamine

Chemical Shift (δ) ppm Assignment

140.8 Quaternary Aromatic Carbon (C-ipso)

128.3 Aromatic C-H (ortho/meta)

128.1 Aromatic C-H (ortho/meta)

126.8 Aromatic C-H (para)

53.4 Methylene Carbon (-CH₂-)

48.9 Methine Carbon (-CH-)

22.9 Methyl Carbons (-CH(CH₃)₂)

Solvent: CDCl₃. The chemical shifts for the aromatic carbons can vary slightly based on the

specific ortho, meta, and para positions. Carbons attached to the amine nitrogen are typically
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deshielded and appear in the 30-60 ppm range in the ¹³C NMR spectrum.[2]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N-Isopropylbenzylamine

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Sharp
N-H Stretch (Secondary

Amine)

3020 - 3080 Medium Aromatic C-H Stretch

2850 - 2970 Strong Aliphatic C-H Stretch

1600, 1495, 1450 Medium-Weak Aromatic C=C Bending

1125 Medium C-N Stretch

700 - 750 Strong
C-H Out-of-plane Bending

(Monosubstituted Benzene)

Secondary amines typically show a single sharp N-H stretching absorption band in the 3300 to

3500 cm⁻¹ region.[3]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for N-Isopropylbenzylamine

m/z Relative Intensity Assignment

150 Moderate [M+H]⁺ (Molecular Ion)

134 Moderate [M-CH₃]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

58 High [C₃H₈N]⁺

The molecular ion peak is observed at m/z 150 ([M+H]⁺) in ESI-MS.[4][5] The fragmentation

pattern is characterized by the prominent tropylium ion at m/z 91 and another significant
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fragment at m/z 58.[4][5]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve 5-25 mg of N-Isopropylbenzylamine in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.

Instrumentation:

A standard NMR spectrometer with a proton frequency of at least 300 MHz is

recommended. The data presented was acquired on a 90 MHz instrument.[1]

The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

Data Acquisition:

¹H NMR:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-

16 scans.

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR:

Utilize a proton-decoupled pulse sequence.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio, which will depend on the sample concentration and instrument sensitivity.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Isopropylbenzylamine.

Methodology:

Sample Preparation:

As N-Isopropylbenzylamine is a liquid at room temperature, the spectrum can be

obtained "neat" (undiluted).

Place one to two drops of the neat liquid between two clean, dry sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to form a thin film.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample assembly in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b094796?utm_src=pdf-body
https://www.benchchem.com/product/b094796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The final spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of N-
Isopropylbenzylamine, and to separate it from potential impurities or isomers.

Methodology:

Sample Preparation:

Prepare a dilute solution of N-Isopropylbenzylamine in a volatile organic solvent such as

methanol or dichloromethane (e.g., 1 mg/mL).

Further dilute as necessary to fall within the linear range of the instrument.

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) system.

A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation.

Data Acquisition:

Gas Chromatography (GC) Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for

1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

Injection Mode: Split or splitless, depending on the sample concentration.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of N-
Isopropylbenzylamine and its differentiation from potential isomers, such as

methamphetamine, with which it is sometimes confused.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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